Product packaging for N-[2-(Benzoylsulfanyl)propanoyl]glycine(Cat. No.:CAS No. 6183-01-3)

N-[2-(Benzoylsulfanyl)propanoyl]glycine

Cat. No.: B104375
CAS No.: 6183-01-3
M. Wt: 267.3 g/mol
InChI Key: CVAYIPQJWPRFDT-UHFFFAOYSA-N
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Description

N-[2-(Benzoylsulfanyl)propanoyl]glycine, also known as this compound, is a useful research compound. Its molecular formula is C12H13NO4S and its molecular weight is 267.3 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO4S B104375 N-[2-(Benzoylsulfanyl)propanoyl]glycine CAS No. 6183-01-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-benzoylsulfanylpropanoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4S/c1-8(11(16)13-7-10(14)15)18-12(17)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVAYIPQJWPRFDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)O)SC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50598341
Record name N-[2-(Benzoylsulfanyl)propanoyl]glycine
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Molecular Weight

267.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6183-01-3
Record name N-[2-(Benzoylthio)-1-oxopropyl]glycine
Source CAS Common Chemistry
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Record name N-[2-(Benzoylsulfanyl)propanoyl]glycine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glycine, N-[2-(benzoylthio)-1-oxopropyl]
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Synthetic Strategies and Chemical Derivatization of N 2 Benzoylsulfanyl Propanoyl Glycine

Established Methodologies for the Chemical Synthesis of N-[2-(Benzoylsulfanyl)propanoyl]glycine

While a specific, standardized protocol for the synthesis of this compound is not extensively documented in the literature, its structure lends itself to established and reliable synthetic organic chemistry reactions. A logical retrosynthetic analysis suggests a convergent approach, primarily involving the formation of an amide bond between a glycine (B1666218) unit and a 2-(benzoylsulfanyl)propanoic acid precursor.

A plausible synthetic pathway can be conceptualized in two main stages:

Synthesis of the Acyl Donor: Preparation of 2-(benzoylsulfanyl)propanoic acid. This can be achieved via a nucleophilic substitution reaction between a 2-halopropanoic acid derivative (e.g., 2-bromopropanoic acid) and a thiobenzoate salt. Alternatively, thiobenzoic acid can be generated in situ from benzoic anhydride (B1165640) and thiourea (B124793) to react with the halo-acid, offering an odorless alternative to using thiols directly. beilstein-journals.org

Amide Bond Formation: The synthesized 2-(benzoylsulfanyl)propanoic acid is then coupled with glycine or a protected form, such as glycine ethyl ester. This amide coupling is a cornerstone of peptide chemistry and can be accomplished through several methods:

Acyl Chloride Method: The carboxylic acid is converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with the amino group of glycine (or its ester) to form the amide bond.

Peptide Coupling Reagents: A more direct and often milder approach involves the use of coupling agents that activate the carboxylic acid in situ. Common reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization. Another efficient coupling reagent is 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU). semanticscholar.org If a glycine ester is used, a final hydrolysis step is required to yield the target molecule's free carboxylic acid.

The following interactive data table outlines a potential synthetic sequence.

StepTransformationKey Reagents and ConditionsRationale
1Thioester Formation2-Bromopropanoic acid, Thiobenzoic acid, Triethylamine (base), in a solvent like Dichloromethane (DCM).Nucleophilic substitution (SN2) where the thiocarboxylate anion displaces the bromide to form the S-benzoyl thioester.
2Amide Coupling2-(Benzoylsulfanyl)propanoic acid, Glycine ethyl ester hydrochloride, EDC, HOBt, Diisopropylethylamine (DIPEA), in a solvent like Dimethylformamide (DMF).Standard peptide coupling to form the amide bond. An ester of glycine is used to protect its carboxylic acid functionality during the reaction.
3Ester HydrolysisThis compound ethyl ester, Lithium hydroxide (B78521) (LiOH), Tetrahydrofuran/Water (THF/H₂O).Saponification of the ethyl ester to reveal the final carboxylic acid group of the glycine moiety.

Stereoselective and Enantioselective Synthetic Approaches for this compound

The 2-position of the propanoyl group in this compound is a stereocenter. Controlling the stereochemistry at this position is crucial for investigating its biological activity, as enantiomers of a chiral molecule often exhibit different pharmacological profiles. Two primary strategies can be employed for a stereoselective synthesis.

Chiral Pool Synthesis: This approach utilizes a readily available, enantiomerically pure starting material. For this target molecule, (S)- or (R)-2-bromopropanoic acid could serve as the chiral precursor. The subsequent nucleophilic substitution with thiobenzoate proceeds via an SN2 mechanism, which typically results in an inversion of stereochemistry at the chiral center. Careful selection of the starting enantiomer thus allows for predictable synthesis of the desired enantiomer of the final product.

Chiral Auxiliary-Mediated Synthesis: This method involves temporarily attaching a chiral auxiliary to an achiral precursor to direct a subsequent stereoselective reaction. wikipedia.org Evans oxazolidinones are a well-established class of chiral auxiliaries for controlling stereochemistry in alkylation reactions. acs.orgwilliams.edu

An achiral oxazolidinone, such as 4-benzyl-2-oxazolidinone, can be N-acylated with propionyl chloride. bohrium.com

The resulting imide is then enolized using a strong base (e.g., sodium bis(trimethylsilyl)amide), and the rigid, chelated enolate undergoes a highly diastereoselective reaction with an electrophilic sulfur source to introduce the benzoylsulfanyl group.

Finally, the chiral auxiliary is cleaved under mild hydrolytic conditions (e.g., LiOH/H₂O₂) to release the enantiomerically enriched 2-(benzoylsulfanyl)propanoic acid, which can then be coupled with glycine as described previously. acs.org

ApproachDescriptionAdvantagesDisadvantages
Chiral Pool SynthesisUses an enantiomerically pure starting material like (R)- or (S)-2-bromopropanoic acid.Often synthetically straightforward; avoids additional steps of attaching and cleaving an auxiliary.Dependent on the availability and cost of the chiral starting material; stereochemical outcome is fixed by the starting material.
Chiral Auxiliary MethodTemporarily attaches a chiral molecule (e.g., Evans oxazolidinone) to guide a diastereoselective reaction. wikipedia.orgHigh levels of stereocontrol are achievable; both enantiomers of the product can often be accessed by using different forms of the auxiliary.Requires additional synthetic steps (attachment and cleavage of the auxiliary), which can lower the overall yield.

Design and Synthesis of Analogs and Prodrugs of this compound

Assuming this compound is a lead compound, rational design principles can guide the synthesis of derivatives to probe structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and pharmacokinetics. Key strategies include isosteric and bioisosteric replacements. patsnap.comdrughunter.comu-tokyo.ac.jp Bioisosterism involves substituting a functional group with another that has similar physical or chemical properties, aiming to enhance the therapeutic profile. patsnap.com

Key regions of the molecule for modification include:

The Benzoyl Group: The phenyl ring can be substituted with various electron-donating or electron-withdrawing groups to modulate electronic properties and steric bulk. It can also be replaced with other aromatic or heteroaromatic rings (e.g., pyridine, thiophene) to explore different binding interactions.

The Thioester Linkage: Thioesters are relatively reactive and can be hydrolyzed in vivo. Replacing the thioester with a more stable ester or amide could increase metabolic stability.

The Glycine Carboxylate: The terminal carboxylic acid is likely important for solubility and potential interactions with biological targets. It can be converted into ester prodrugs to improve cell permeability or replaced with bioisosteres like tetrazole, which mimics the acidity and planar geometry of a carboxylate group but can offer improved metabolic stability and oral bioavailability. patsnap.comdrughunter.com

Molecular Scaffold RegionPotential ModificationRationale for Modification
Benzoyl Phenyl RingSubstitution (e.g., -F, -Cl, -OCH₃, -CF₃)Modulate lipophilicity, electronic properties, and metabolic stability.
Thioester (-S-CO-)Replacement with Ester (-O-CO-) or Amide (-NH-CO-)Alter chemical reactivity, metabolic stability, and hydrogen bonding capacity.
Propanoyl Methyl GroupReplacement with larger alkyl groups (e.g., ethyl, propyl)Probe steric tolerance at the active site.
Glycine Carboxylic Acid (-COOH)Esterification (Prodrug) or replacement with a Tetrazole ring (Bioisostere). patsnap.comdrughunter.comEnhance membrane permeability (prodrug) or improve metabolic stability and pharmacokinetic profile (bioisostere). nih.govresearchgate.netpatsnap.com

Modern synthetic methodologies offer powerful tools for creating diverse analogs of a core scaffold. For this compound, two key strategies are particularly relevant:

Late-Stage C-H Functionalization: This strategy allows for the direct modification of C-H bonds in a complex molecule, avoiding the need for de novo synthesis of each analog. nih.govresearchgate.net Palladium-catalyzed C-H activation, for instance, could be used to introduce various functional groups onto the benzoyl ring of the final molecule or a late-stage intermediate. nih.govwikipedia.org This enables the rapid generation of a library of analogs for SAR studies.

Cross-Coupling Reactions: To build diversity into the benzoyl moiety from the beginning, a halogenated precursor like 4-bromobenzoic acid could be used in the initial thioester formation step. The bromine atom then serves as a synthetic handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide array of aryl, alkynyl, or amino substituents.

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact, improve safety, and increase efficiency. pnas.org

Key areas for green improvements include:

Solvent Selection: Traditional peptide synthesis often relies on hazardous solvents like DMF, DCM, and NMP. Greener alternatives that have proven effective in peptide synthesis include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and propylene (B89431) carbonate. bohrium.comrsc.orgtandfonline.combiotage.com Solvent mixtures such as N-formylmorpholine/anisole have also been developed as effective green media for solid-phase peptide synthesis. rsc.org

Catalysis:

Amide Bond Formation: Instead of stoichiometric coupling reagents, which generate significant waste, catalytic methods are preferable. Biocatalysis, using enzymes such as lipases or engineered ligases, can form amide bonds efficiently in aqueous media under mild conditions, representing an exceptionally green alternative. rsc.orgnih.govresearchgate.netresearchgate.netacs.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. The choice of amide bond formation technique significantly impacts atom economy.

Synthetic StepConventional ApproachGreen AlternativeGreen Chemistry Benefit
Solvent for CouplingDimethylformamide (DMF)2-Methyltetrahydrofuran (2-MeTHF) or Propylene Carbonate rsc.orgbiotage.comReduced toxicity, derived from renewable resources (2-MeTHF), improved safety profile.
Amide Bond FormationStoichiometric EDC/HOBt coupling reagentsEnzymatic catalysis (e.g., using a ligase) in water. rsc.orgnih.govEliminates hazardous reagents and byproducts, uses benign solvent (water), high selectivity, mild conditions.
Reaction HeatingConventional heating with an oil bath for several hours.Microwave-assisted synthesis for several minutes. solubilityofthings.comSignificant reduction in reaction time and energy consumption. solubilityofthings.comsustainability-directory.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 2 Benzoylsulfanyl Propanoyl Glycine Derivatives

Methodological Approaches for SAR Determination of N-[2-(Benzoylsulfanyl)propanoyl]glycine Analogs

The determination of Structure-Activity Relationships (SAR) for analogs of this compound involves systematic chemical modifications of the parent molecule and subsequent evaluation of the biological activity of the resulting derivatives. A common approach is the modification of key functional groups to probe their importance. For instance, in related glycine (B1666218) derivatives, substitutions at the nitrogen atom with various alkyl, cycloalkyl, aryl, and heterocyclic groups have been shown to significantly impact biological activity. scialert.net

Another key methodological approach is the synthesis and testing of a series of analogs where specific parts of the molecule are altered. For this compound, this could involve:

Modification of the Benzoyl Group: Introducing electron-donating or electron-withdrawing substituents on the phenyl ring to assess the electronic requirements for activity.

Alteration of the Propanoyl Linker: Varying the length and substitution of the alkyl chain to understand the optimal spatial arrangement of the benzoylsulfanyl and glycine moieties.

Substitution on the Glycine Moiety: Replacing the glycine with other amino acids to determine the significance of its size, charge, and hydrogen-bonding capacity.

Identification of Key Pharmacophoric Elements within the this compound Structure

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that is responsible for its biological activity. For the this compound scaffold, several key pharmacophoric elements can be hypothesized based on its structure and by analogy to other bioactive glycine derivatives. These likely include:

The Carboxylic Acid of Glycine: This group is often crucial for interacting with biological targets, typically forming ionic bonds or hydrogen bonds with amino acid residues in a receptor or enzyme active site.

The Amide Linkage: The amide bond provides a rigid unit and potential hydrogen bond donor and acceptor sites, which can be critical for orienting the molecule within a binding pocket.

The Thioester Group: The sulfur atom and the adjacent carbonyl group can participate in various interactions, including hydrogen bonding and dipole-dipole interactions. The thioester itself may also act as a reactive group in certain contexts.

The Benzoyl Moiety: The aromatic ring can engage in hydrophobic interactions or pi-stacking with aromatic residues of the target protein. The substitution pattern on this ring can fine-tune these interactions.

Pharmacophore modeling can be used to generate a 3D hypothesis of these key features. This model can then guide the design of new analogs with improved activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. scialert.net For this compound derivatives, a QSAR study would involve several steps:

Data Set Preparation: A series of analogs with their corresponding biological activities (e.g., IC50 values) would be collected.

Descriptor Calculation: A large number of molecular descriptors would be calculated for each analog. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation that correlates the descriptors with the biological activity. scialert.netresearchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. researchgate.net

A well-validated QSAR model can be used to predict the biological activity of novel, unsynthesized derivatives of this compound, thereby prioritizing the synthesis of the most promising compounds. For instance, a QSAR study on related N-[(acylthio)alkanoyl]glycine derivatives identified the importance of the lipophilic character of the molecule for its activity. scialert.net

QSAR Modeling Step Description Example Techniques
Data Set Preparation Collection of a series of analogs with measured biological activities.A set of this compound derivatives with varying substituents and their corresponding IC50 values against a target enzyme.
Descriptor Calculation Computation of numerical values representing the chemical structure.Electronic (e.g., Hammett constants), Steric (e.g., molar refractivity), Hydrophobic (e.g., logP), Topological (e.g., connectivity indices).
Model Development Building a mathematical equation linking descriptors to activity.Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN). researchgate.net
Model Validation Assessing the predictive ability and robustness of the model.Leave-one-out cross-validation, external test set prediction. researchgate.net

Structure-Based Drug Design Strategies Applied to this compound Scaffolds

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of the biological target to design new ligands with high affinity and selectivity. nih.gov If the 3D structure of the target protein for this compound is known (e.g., from X-ray crystallography or NMR), several SBDD strategies can be employed:

Molecular Docking: The this compound scaffold can be computationally placed into the binding site of the target protein to predict its binding orientation and affinity. This allows for the rational design of modifications that enhance key interactions.

Fragment-Based Drug Design (FBDD): Small molecular fragments that bind to the target can be identified and then grown or linked together to create more potent ligands based on the this compound scaffold.

De Novo Design: Computational algorithms can be used to design novel molecules that are complementary in shape and chemical properties to the target's binding site, potentially using the this compound as a starting point or scaffold.

These strategies can lead to the development of more potent and selective analogs by optimizing the interactions between the ligand and its biological target.

Compound Name
This compound

Computational Chemistry and Molecular Modeling of N 2 Benzoylsulfanyl Propanoyl Glycine

Molecular Docking Simulations for Ligand-Target Binding

There are no published studies detailing the use of molecular docking simulations to predict the binding affinity and interaction patterns of N-[2-(Benzoylsulfanyl)propanoyl]glycine with any biological target. Such studies would be instrumental in identifying potential protein partners and elucidating its mechanism of action at a molecular level.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

The scientific literature lacks any reports on molecular dynamics simulations of this compound. These simulations are crucial for understanding the conformational flexibility of the molecule, its stability when bound to a target, and the dynamic nature of its interactions over time.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

No quantum chemical calculations have been reported for this compound. These calculations are essential for determining the electronic properties, such as orbital energies and charge distribution, which in turn predict the molecule's reactivity and potential for chemical transformations.

Cheminformatics and Virtual Screening Approaches in Research

A review of cheminformatics and virtual screening literature indicates that this compound has not been included in large-scale virtual screening campaigns or used as a scaffold in cheminformatic analyses to identify novel bioactive compounds.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME)

There is no available data from in silico predictions regarding the ADME properties of this compound. These predictive models are vital in early-stage drug discovery to assess the pharmacokinetic profile of a compound, including its likely absorption, distribution throughout the body, metabolic pathways, and excretion routes.

Preclinical Research Models for Mechanistic Investigation of N 2 Benzoylsulfanyl Propanoyl Glycine

Application of In Vitro Cell Culture Models for N-[2-(Benzoylsulfanyl)propanoyl]glycine Research

In vitro cell culture models are fundamental for the initial mechanistic investigation of this compound. These systems offer a controlled environment to study specific cellular processes, such as prodrug conversion, membrane permeability, and intracellular antioxidant activity, without the complexities of a whole-organism system.

The investigation of this compound typically involves cell models that are susceptible to oxidative stress or are rich in esterase enzymes capable of hydrolyzing the prodrug. The choice of cell line is dictated by the specific biological question being addressed, from bioactivation to antioxidant efficacy.

Key applications include:

Prodrug Activation: Investigating the rate and extent of conversion of this compound to its active form, N-(2-mercaptopropionyl)glycine. This is often studied using cell lysates or intact cells known to possess high esterase activity, such as hepatocytes (e.g., HepG2 cell line) or intestinal cells (e.g., Caco-2 cell line) researchgate.net.

Antioxidant Efficacy: Assessing the ability of the compound to protect cells from an induced oxidative insult. An oxidative stressor (e.g., hydrogen peroxide, H₂O₂) is introduced to the cell culture, and the protective effect of the compound is measured by evaluating cell viability or specific biomarkers of oxidative damage mdpi.com.

Commonly used cell lines for these purposes are selected based on their relevance to potential therapeutic areas. For instance, neuron-like cells (e.g., SH-SY5Y) are used to study neuroprotective mechanisms, while hepatocytes (e.g., HepG2) are used for liver-related oxidative stress nih.gov. The intracellular antioxidant effect is frequently quantified using probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent in the presence of reactive oxygen species (ROS) nih.govkamiyabiomedical.com. A reduction in fluorescence in the presence of the compound indicates antioxidant activity.

Table 1: Examples of Cell Line Models for Mechanistic Studies of this compound

Cell Line Model Tissue of Origin Primary Mechanistic Question Key Readouts/Assays
HepG2 Human Liver Prodrug bioactivation by hepatic esterases; Protection against hepatotoxicity HPLC-MS to measure metabolite formation; Cell viability assays (MTT); Intracellular ROS (DCFH-DA assay)
Caco-2 Human Intestine Intestinal permeability and metabolism; First-pass metabolism simulation Transport assays (Transwell plates); Measurement of metabolites in apical vs. basolateral compartments
SH-SY5Y Human Neuron-like Neuroprotective effects against oxidative stress Neuronal viability; Measurement of apoptosis markers (caspase activity); ROS levels
L6 / C2C12 Rat / Mouse Myoblast Protection against muscle cell oxidative damage Cell viability; Creatine kinase release; Intracellular glutathione (GSH) levels
HaCaT Human Keratinocyte Protection against UV-induced or chemical-induced oxidative skin damage DNA damage markers (e.g., 8-OHdG); Inflammatory cytokine levels (e.g., IL-6, TNF-α)

While research specifically employing co-culture or 3D models for this compound is not extensively documented, these advanced systems represent the next logical step for more physiologically relevant in vitro investigation.

Co-culture systems , which involve growing two or more different cell types together, can model cell-cell interactions. For example, a co-culture of hepatocytes and immune cells (like macrophages) could be used to investigate the compound's ability to mitigate inflammatory responses triggered by oxidative stress.

3D cell culture systems , such as spheroids or organoids, offer a more complex model that mimics the tissue architecture and diffusion gradients found in vivo. A liver spheroid model, for instance, could provide more accurate data on the penetration, metabolism, and efficacy of this compound within a tissue-like structure compared to a 2D monolayer culture.

Ex Vivo Organ and Tissue Perfusion Models for this compound Activity Assessment

Ex vivo models, particularly isolated perfused organs, serve as a critical bridge between simplified in vitro cultures and complex in vivo animal studies. These models maintain the organ's architecture and cellular heterogeneity, allowing for the assessment of drug metabolism and activity under near-physiological conditions mdpi.comtno-pharma.com.

For a prodrug like this compound, an isolated perfused liver or kidney model from a porcine or human source would be highly valuable tno.nlresearchgate.net. In such a setup, the organ is kept viable outside the body by circulating a warm, oxygenated, nutrient-rich solution (perfusate). The compound can be introduced into this circuit, and samples of the perfusate and organ tissue can be collected over time.

This model allows researchers to:

Quantify Organ-Level Metabolism: Determine the rate and efficiency of the conversion of the prodrug to its active metabolite in a complete organ.

Assess Pharmacodynamic Effects: Measure the direct impact on organ function and biomarkers of oxidative stress. For instance, in a liver perfusion model subjected to ischemia-reperfusion injury, the compound's ability to reduce the release of liver enzymes (e.g., ALT, AST) and markers of oxidative damage could be evaluated mdpi.com.

Investigate Distribution: Study how the compound and its active metabolite distribute within the different cell types of the organ.

In Vivo Animal Models for Pharmacodynamic and Mechanistic Evaluation of this compound

The choice of animal model is contingent on the pathological condition being studied. Since this compound is a prodrug for an antioxidant, models of diseases with a strong oxidative stress component are most relevant.

One such example is the use of its active metabolite, tiopronin, in a Chronic Constriction Injury (CCI) rat model of neuropathic pain nih.gov.

Model Justification: Neuropathic pain is known to involve a significant component of oxidative stress at the site of nerve injury and within the central nervous system. An antioxidant compound is hypothesized to alleviate this stress, thereby reducing pain-related behaviors. The CCI model reliably induces neuropathic pain symptoms (allodynia and hyperalgesia) by causing localized inflammation and nerve damage, making it a suitable platform to test the efficacy of antioxidant therapies nih.gov.

In animal studies, mechanistic insights are gained by correlating the compound's administration with changes in behavioral, biochemical, and histological markers. Following the investigation of tiopronin in the CCI rat model, specific biomarkers were analyzed in nerve and spinal cord tissues to confirm the antioxidant mechanism of action nih.gov.

Key mechanistic readouts include:

Biochemical Markers of Oxidative Stress: Quantification of molecules that reflect the balance between oxidants and antioxidants in relevant tissues (e.g., sciatic nerve, spinal cord).

Table 2: Biomarker Analysis in the CCI Rat Model for Evaluating Antioxidant Mechanisms

Biomarker Category Specific Marker Biological Significance Finding in Tiopronin Study nih.gov
Lipid Peroxidation Malondialdehyde (MDA) An end-product of lipid peroxidation, indicating cellular membrane damage by ROS. Significantly reduced in treated animals, indicating decreased oxidative damage.
Endogenous Antioxidant Enzymes Superoxide Dismutase (SOD) An enzyme that catalyzes the dismutation of the superoxide radical into O₂ or H₂O₂. Levels were increased in treated animals, suggesting an enhancement of the endogenous antioxidant defense system.
Endogenous Antioxidant Enzymes Catalase (CAT) An enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen. Levels were increased in treated animals, indicating improved capacity to neutralize H₂O₂.
Non-Enzymatic Antioxidant Glutathione (GSH) A critical intracellular antioxidant that directly quenches ROS and is a cofactor for antioxidant enzymes. Levels were increased in treated animals, reflecting a restored antioxidant capacity.

These findings from animal studies provide strong evidence that the compound's therapeutic effects are mediated through the modulation of oxidative stress pathways, thereby validating the mechanism of action inferred from in vitro and ex vivo models.

Histopathological and Molecular Biology Assessments in this compound Treated Models

Preclinical investigations into the effects of this compound have utilized various animal models to elucidate its mechanism of action and physiological impact. The primary focus of these studies has been its application as a diagnostic agent for pancreatic exocrine insufficiency. The core of its function lies in its specific cleavage by the pancreatic enzyme chymotrypsin.

In preclinical models, the assessment of this compound's effects has centered on its metabolic breakdown rather than direct tissue-level changes. Following oral administration in animal models, the compound travels to the small intestine where, in the presence of adequate chymotrypsin, it is hydrolyzed. This enzymatic action releases p-aminobenzoic acid (PABA), which is then absorbed into the bloodstream and subsequently excreted in the urine.

The histopathological and molecular biology assessments in models treated with this compound are, therefore, intrinsically linked to the functional capacity of the pancreas.

Histopathological Assessments:

Histopathological examinations in preclinical studies involving this compound have not focused on identifying compound-induced pathological changes. Instead, they have been employed to characterize the underlying pancreatic status of the animal models used. For instance, in models of induced pancreatic insufficiency, histological analysis would be used to confirm the extent of acinar cell damage or ductal obstruction, thereby validating the model before the administration of the diagnostic agent.

Observations in these models are typically comparative, contrasting the pancreatic histology of healthy control animals with those in which a disease state has been induced.

Table 1: Histopathological Observations in Pancreatic Insufficiency Models

FeatureHealthy Control PancreasPancreatic Insufficiency Model
Acinar Cells Normal architecture, abundant zymogen granulesAtrophy, reduced number of zymogen granules, cellular vacuolization
Islets of Langerhans Intact and well-definedMay be preserved or show secondary changes depending on the model
Ducts Unobstructed, normal epitheliumDilation, obstruction with protein plugs, epithelial flattening
Interstitium Minimal connective tissueFibrosis, inflammatory cell infiltration

This table represents typical findings in animal models of pancreatic insufficiency and is not indicative of direct effects of this compound.

Molecular Biology Assessments:

Molecular biology techniques in the context of this compound research have been primarily directed at quantifying the activity of chymotrypsin and the resulting metabolites. The fundamental molecular event is the enzymatic cleavage of the peptide bond in this compound.

Enzyme Activity Assays: The primary molecular assessment involves measuring chymotrypsin activity in the duodenum of animal models. This is often done in vitro using duodenal aspirates collected after administration of a pancreatic stimulant.

Metabolite Quantification: A key molecular biology-related assessment is the measurement of PABA and its metabolites in the urine and blood. Techniques such as high-performance liquid chromatography (HPLC) are employed for this purpose. The amount of excreted PABA serves as a direct surrogate for the in vivo activity of chymotrypsin.

Research findings consistently show a direct correlation between pancreatic chymotrypsin levels and the urinary excretion of PABA. In models with experimentally induced pancreatic insufficiency, a significant reduction in urinary PABA is observed compared to healthy controls.

Table 2: Molecular Findings in Preclinical Models

ParameterHealthy Control GroupPancreatic Insufficiency Group
Duodenal Chymotrypsin Activity Normal physiological levelsSignificantly reduced or absent
Urinary PABA Excretion High levels detected post-administrationLow to negligible levels detected post-administration

This data illustrates the functional readouts used in preclinical assessments and reflects the pancreatic health of the model rather than a direct molecular effect of the compound itself.

Advanced Analytical Methodologies for N 2 Benzoylsulfanyl Propanoyl Glycine Research

High-Resolution Mass Spectrometry Applications for N-[2-(Benzoylsulfanyl)propanoyl]glycine and Metabolite Detection

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification and quantification of this compound and its metabolites. Unlike nominal mass spectrometry, HRMS provides high mass accuracy, often to within 5 ppm, which allows for the determination of the elemental composition of the parent molecule and its fragments. ijpras.com This level of precision is crucial for distinguishing between isobaric interferences, which is particularly important when analyzing complex biological matrices. ijpras.comnih.gov

In a typical workflow, a sample containing this compound would be introduced into an HRMS instrument, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, often coupled with liquid chromatography (LC-HRMS). The instrument would first determine the accurate mass of the protonated molecule [M+H]⁺. For this compound (molecular formula C₁₂H₁₃NO₄S), the expected exact mass of the protonated molecule is 268.0638 m/z.

For metabolite identification, tandem mass spectrometry (MS/MS) experiments are conducted. The parent ion is isolated and fragmented to produce a characteristic fragmentation pattern. Potential metabolites, such as those resulting from hydrolysis of the thioester bond (yielding benzoic acid and N-(2-mercaptopropanoyl)glycine) or hydroxylation of the benzoyl ring, can be identified by searching for their predicted exact masses and comparing their fragmentation patterns to that of the parent compound. ijpras.comyoutube.com Data-dependent acquisition methods can be employed to automatically trigger MS/MS scans on ions that were not present in control samples, facilitating the discovery of novel metabolites. researchgate.net

Table 1: Hypothetical HRMS Data for this compound and Potential Metabolites

Analyte Predicted [M+H]⁺ (m/z) Observed [M+H]⁺ (m/z) Mass Error (ppm) Key MS/MS Fragments (m/z)
This compound 268.0638 268.0641 1.1 105.0335, 146.0423
N-(2-mercaptopropanoyl)glycine 164.0376 164.0378 1.2 88.0263, 74.0236
Benzoic Acid 123.0441 123.0440 -0.8 105.0335, 77.0386

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Binding Characterization of this compound Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the de novo structural elucidation of molecules in solution. beilstein-journals.org For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) would be used to unambiguously assign all proton and carbon signals. The chemical shifts, coupling constants, and through-bond correlations provide detailed information about the molecule's covalent structure and conformation.

In the context of drug discovery, NMR is also extensively used to study the interaction of small molecules with their protein targets. researchgate.netmdpi.com Techniques like Saturation Transfer Difference (STD) NMR and WaterLOGSY can identify which protons of the ligand are in close proximity to the protein, thereby mapping the binding epitope. biorxiv.org Furthermore, chemical shift perturbation (CSP) studies, where the ¹H-¹⁵N HSQC spectrum of an isotope-labeled protein is monitored upon titration with this compound, can identify the amino acid residues involved in the binding interface. The magnitude of the chemical shift changes can also be used to determine the dissociation constant (Kd) of the complex. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Benzoyl-H (ortho) 7.95 128.8
Benzoyl-H (meta) 7.45 127.5
Benzoyl-H (para) 7.58 133.5
Propanoyl-CH 4.20 45.0
Propanoyl-CH₃ 1.55 17.0
Glycine-CH₂ 4.10 41.5
Amide-NH 6.80 -
Carbonyl (Benzoyl) - 191.0
Carbonyl (Propanoyl) - 172.0

Chromatographic Techniques (HPLC, GC, SFC) for Purity Assessment and Quantitative Analysis of this compound in Research Samples

Chromatographic methods are the cornerstone of purity assessment and quantitative analysis in chemical research. High-Performance Liquid Chromatography (HPLC) is the most common technique for non-volatile and thermally labile compounds like this compound. researchgate.netmdpi.com A reversed-phase HPLC method, using a C18 column with a mobile phase gradient of water and acetonitrile (B52724) containing a small amount of acid (e.g., 0.1% trifluoroacetic acid), would be suitable for separating the compound from starting materials, byproducts, and degradation products. mdpi.com Purity is typically assessed by integrating the peak area of the main compound and expressing it as a percentage of the total peak area detected, often by a UV detector set at a wavelength where the benzoyl chromophore absorbs strongly (around 230-254 nm). researchgate.netliberty.edu

For quantitative analysis in research samples, such as cell lysates or plasma, LC coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity. nih.govnih.gov A stable isotope-labeled internal standard of this compound would be added to the samples to account for matrix effects and variations in sample preparation and injection volume. A calibration curve would be constructed by analyzing standards of known concentrations, allowing for the accurate quantification of the compound in unknown samples. nih.gov

While Gas Chromatography (GC) is generally not suitable for this compound due to its low volatility and thermal instability, Supercritical Fluid Chromatography (SFC) could be an alternative for chiral separations if different stereoisomers of the propanoyl moiety are of interest.

Table 3: Exemplary HPLC Method Parameters and Purity Data

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10-90% B over 20 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time 12.5 min

Biophysical Techniques for Ligand-Target Binding Kinetics and Thermodynamics (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance for this compound)

Understanding the energetics and kinetics of ligand-target interactions is crucial for drug development. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two powerful, label-free techniques for this purpose.

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. nih.govdrugdiscoverytrends.com In a typical ITC experiment, a solution of this compound would be titrated into a solution containing the target protein. The resulting heat changes are measured to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. selvita.comwhiterose.ac.uk This information provides insights into the forces driving the binding, such as hydrogen bonding or hydrophobic interactions. drugdiscoverytrends.com

Surface Plasmon Resonance (SPR) is a real-time optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions. rouken.bionih.gov In an SPR experiment, the target protein is typically immobilized on the sensor chip, and a solution of this compound is flowed over the surface. The binding and dissociation of the ligand are monitored in real-time, allowing for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka). nicoyalife.comnih.gov

Table 4: Hypothetical Binding Data for this compound with a Target Protein

Technique Parameter Value
ITC Kd (Binding Affinity) 500 nM
n (Stoichiometry) 1.05
ΔH (Enthalpy) -8.5 kcal/mol
-TΔS (Entropy) -3.2 kcal/mol
SPR ka (Association Rate) 2.5 x 10⁵ M⁻¹s⁻¹
kd (Dissociation Rate) 1.25 x 10⁻¹ s⁻¹

X-ray Crystallography and Cryo-Electron Microscopy for Structural Biology of this compound Complexes

Visualizing the three-dimensional structure of this compound bound to its target protein at atomic resolution provides invaluable insights for structure-based drug design. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary techniques for this purpose.

X-ray crystallography requires the formation of a well-ordered crystal of the protein-ligand complex. nih.govspringernature.com This can be achieved by co-crystallizing the protein with this compound or by soaking the ligand into pre-formed crystals of the apo-protein. springernature.compeakproteins.com Once a crystal is obtained, it is exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, into which the atomic model of the complex is built and refined. The final structure reveals the precise binding mode of the ligand, including all key interactions with the protein's active site. nih.gov

Cryo-electron microscopy has emerged as a powerful alternative, particularly for large protein complexes or proteins that are difficult to crystallize. nih.govcreative-diagnostics.com In cryo-EM, a solution of the protein-ligand complex is rapidly frozen in a thin layer of vitreous ice, and thousands of images of individual particles are taken with an electron microscope. researchgate.net These images are then computationally averaged and reconstructed to generate a high-resolution 3D map of the complex. nih.govpnas.org Recent advances have enabled the determination of small molecule binding modes at near-atomic resolution using cryo-EM. creative-diagnostics.com

Table 5: Comparison of Structural Biology Techniques for Studying this compound Complexes

Feature X-ray Crystallography Cryo-Electron Microscopy
Principle X-ray diffraction from a crystal Electron imaging of frozen particles
Sample Requirement Well-diffracting single crystal Purified, stable protein in solution
Resolution Typically 1.5 - 3.5 Å Typically 2.5 - 4.0 Å (can be higher)
Key Advantage High resolution, well-established No need for crystallization, can capture conformational heterogeneity
Key Challenge Obtaining high-quality crystals Smaller proteins can be challenging, data processing intensive

| Typical Output | Atomic coordinates of the protein-ligand complex | 3D electron density map and fitted atomic model |

Emerging Research Frontiers and Unaddressed Questions in N 2 Benzoylsulfanyl Propanoyl Glycine Studies

Integration of Artificial Intelligence and Machine Learning in N-[2-(Benzoylsulfanyl)propanoyl]glycine Research

Currently, there is no publicly available research that has integrated artificial intelligence (AI) and machine learning (ML) in the study of this compound. The application of AI and ML in chemical and pharmaceutical research is a burgeoning field, with these technologies being used for a wide array of purposes from predicting molecular properties and activities to designing novel synthesis pathways. However, it appears that this compound has not yet been a subject of such computational studies.

Novel Methodological Advancements and Their Application to this compound

The development of novel methodological advancements is a constant in scientific research. These can range from new analytical techniques to innovative screening platforms. A thorough search of existing literature indicates that no specific novel methodologies have been developed for or applied to the study of this compound.

Potential for this compound as a Probe for Biological Pathway Dissection

The use of chemical probes is a powerful tool for dissecting complex biological pathways. These molecules can be used to selectively interact with specific proteins or enzymes, allowing researchers to study their function in a controlled manner. At present, there is no documented research exploring the potential of this compound as a chemical probe for the investigation of any biological pathways.

Interdisciplinary Research Directions for this compound

Interdisciplinary research, which combines expertise from different fields, is often a catalyst for significant scientific breakthroughs. However, for this compound, there are no published interdisciplinary studies. The potential for this compound to be investigated at the interface of chemistry, biology, and computational science remains an open question.

Q & A

Q. Assay Design :

  • Use fluorogenic substrates (e.g., Z-FR-AMC for caspase-3) to monitor inhibition kinetics.
  • Include positive controls (e.g., E-64 for cysteine proteases) and DMSO vehicle controls.

Data Interpretation : Calculate IC₅₀ values via nonlinear regression and validate with SPR or ITC for binding affinity .

Q. What strategies resolve contradictions in reported solubility or reactivity data for this compound?

  • Methodological Answer :
  • Cross-Validation : Replicate experiments using standardized buffers (e.g., PBS pH 7.4) and control for trace metals (e.g., EDTA to prevent sulfhydryl oxidation).
  • Advanced Characterization : Employ X-ray crystallography or DFT calculations to study conformational stability. Discrepancies may arise from polymorphic forms or solvent interactions .

Q. How can computational modeling predict the pharmacokinetic properties of This compound?

  • Methodological Answer :
  • ADME Prediction : Use tools like SwissADME to estimate LogP (lipophilicity), BBB permeability, and CYP450 metabolism. The glycine moiety may enhance aqueous solubility but reduce membrane permeability.
  • Molecular Dynamics (MD) : Simulate interactions with serum albumin or P-glycoprotein to assess bioavailability .

Key Challenges and Recommendations

  • Thioester Stability : Store the compound at –20°C under argon to prevent hydrolysis .
  • Biological Assays : Pre-dissolve in DMSO (≤1% v/v in final assays) to avoid solvent toxicity.
  • Structural Analogues : Compare with N-Benzoylglycylglycine () to explore structure-activity relationships (SAR).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.